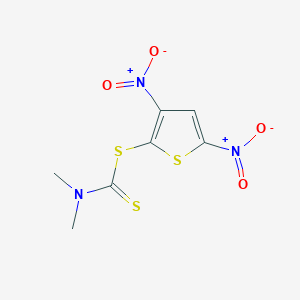
2,2-Dichloroethenyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethenyl 3-methylbutanoate is an organic compound with the molecular formula C7H10Cl2O2. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of 2,2-Dichloroethenyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2,2-dichloroethenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2-Dichloroethenyl 3-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
2,2-Dichloroethenyl 3-methylbutanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl 3-methylbutanoate involves its interaction with esterases, which hydrolyze the ester bond to produce 3-methylbutanoic acid and 2,2-dichloroethenol. These products can then participate in further biochemical pathways . The molecular targets include esterases and other enzymes involved in ester metabolism.
Comparison with Similar Compounds
2,2-Dichloroethenyl 3-methylbutanoate can be compared with other esters such as:
Methyl 3-methylbutanoate: Similar in structure but lacks the dichloroethenyl group.
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Isopropyl butyrate: Another ester with a similar structure but different alkyl groups.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
CAS No. |
62581-66-2 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,2-dichloroethenyl 3-methylbutanoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(2)3-7(10)11-4-6(8)9/h4-5H,3H2,1-2H3 |
InChI Key |
RVGXOGYZYXSEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)
![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)



![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)
![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)

![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)
![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)




